
N,N-Dideuterioaniline
Overview
Description
N,N-Dimethylaniline (CAS 121-69-7) is an aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol . Structurally, it consists of a benzene ring substituted with a dimethylamino group (–N(CH₃)₂). This compound is a colorless to yellow oily liquid with a boiling point of 194.2°C and a density of 0.955 g/cm³ at 20°C . It is widely used as a solvent, a chemical intermediate in dye synthesis (e.g., methylene blue), and as a catalyst in methylation reactions . Its production involves reacting aniline with methanol under acidic conditions .
Regulatory bodies like the EPA list it as an air toxic under the Clean Air Act .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:
Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.
Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .
Chemical Reactions Analysis
N,N-Dideuterioaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Major Products:
This compound N-oxides: Formed through oxidation reactions.
Deuterated Amines: Formed through reduction reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
N,N-Dideuterioaniline serves as an important building block in the synthesis of pharmaceuticals. The incorporation of deuterium can enhance the metabolic stability of drugs, which is crucial for improving their pharmacokinetic profiles. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to longer half-lives and reduced toxicity .
1.2 Case Studies
- Antidepressants : Research has shown that deuterated versions of certain antidepressants can exhibit improved efficacy and reduced side effects. For instance, studies involving deuterated analogs of well-known antidepressants have demonstrated enhanced activity while minimizing adverse reactions .
- Anticancer Agents : this compound has been used to develop deuterated anticancer agents that show promising results in preclinical trials. These compounds often have modified pharmacodynamics that allow for more effective targeting of cancer cells while sparing healthy tissue .
This compound is also significant in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. The presence of deuterium provides distinct isotopic signatures that enhance the resolution and accuracy of analytical techniques.
3.1 Mass Spectrometry
In mass spectrometry, deuterated compounds can improve the detection limits and quantification accuracy of analytes in complex mixtures. The isotopic labeling allows for better differentiation between target compounds and their potential interferences .
3.2 NMR Spectroscopy
In NMR spectroscopy, the use of deuterated solvents or reagents like this compound helps to suppress solvent signals, leading to clearer spectra and more reliable data interpretation.
Mechanism of Action
The mechanism of action of N,N-Dideuterioaniline involves its interaction with molecular targets and pathways similar to those of aniline. The deuterium substitution alters the compound’s physicochemical properties, leading to changes in its reactivity and interaction with enzymes and receptors. This can result in altered metabolic pathways and improved stability in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares N,N-Dimethylaniline with structurally related aromatic amines:
Key Observations :
- Substituent Effects : Replacing methyl groups with ethyl (N,N-Diethylaniline) increases molecular weight and boiling point due to greater van der Waals interactions .
- Nitro Substitution : Nitro groups (e.g., in N,N-Dimethyl-4-nitroaniline) introduce electron-withdrawing effects, reducing reactivity in electrophilic substitution compared to electron-donating methyl groups in N,N-Dimethylaniline .
Chemical Reactivity
- N,N-Dimethylaniline: The dimethylamino group is strongly electron-donating, activating the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) at the para position .
- N,N-Diethylaniline : Bulkier ethyl groups increase steric hindrance, slowing reaction rates compared to N,N-Dimethylaniline .
- Nitro Derivatives : Nitro groups deactivate the ring, directing further substitution to meta positions and reducing reactivity .
Toxicity and Regulatory Considerations
Note: A regulatory error in the Clean Air Act mistakenly listed N,N-Diethylaniline under the CAS number for N,N-Dimethylaniline, highlighting the need for precise nomenclature .
Isotopic Analogs: Deuterated Compounds
Substituting hydrogen with deuterium in the amine group can alter:
- Kinetic Isotope Effects : Slower reaction rates due to stronger C–D bonds.
- Metabolic Stability : Reduced susceptibility to enzymatic degradation .
Biological Activity
N,N-Dideuterioaniline is a deuterated derivative of aniline, which has garnered interest in various fields of biological research due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
This compound is synthesized through the deuteration of aniline, typically using deuterated solvents or reagents. The introduction of deuterium alters the physical and chemical properties of the compound, potentially influencing its biological interactions. This isotopic substitution can enhance the stability and metabolic profile of the compound in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Similar compounds have shown promise as anti-tumor agents by inhibiting receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, diarylureas, structurally related to dideuterioaniline, have been explored for their ability to block angiogenesis and tumor growth by targeting pathways such as VEGFR and RAF/MEK/ERK signaling .
- Antibacterial Properties : Deuterated compounds often exhibit altered antibacterial activity. Studies have indicated that modifications in the structure can lead to increased efficacy against various bacterial strains, suggesting that this compound could be explored for similar effects .
- Mechanistic Insights : Research has shown that isotopic labeling can affect reaction kinetics and mechanisms. For example, studies on aniline derivatives have demonstrated that reactions in deuterated solvents proceed at different rates compared to non-deuterated environments, which may influence their biological activity .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A recent study investigated the effects of various diarylurea derivatives on tumor cell lines. Among these derivatives, compounds structurally related to this compound exhibited significant inhibition of cell proliferation in human vascular endothelial cells (IC50 values ranging from 14.54 μM to 16.11 μM) . The study emphasized the role of structural modifications in enhancing biological activity.
Case Study: Antibacterial Efficacy
In another research effort, a series of dideuterated anilines were tested against common bacterial pathogens. The results indicated that certain modifications led to increased potency compared to their non-deuterated counterparts, highlighting the potential for developing new antibacterial agents based on this scaffold .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Receptor Interactions : By targeting specific receptors involved in cellular signaling pathways, such as RTKs, this compound may inhibit pathways critical for tumor growth and metastasis.
- Metabolic Stability : The presence of deuterium can enhance metabolic stability, reducing the rate at which the compound is broken down in vivo. This property can lead to prolonged therapeutic effects and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N,N-Dideuterioaniline?
this compound is typically synthesized via deuteration of aniline derivatives. Common approaches include:
- Catalytic H/D exchange : Using deuterated solvents (e.g., D₂O or deuterated acids) and catalysts like palladium or platinum under controlled temperature and pressure to replace hydrogen atoms with deuterium at the amine group .
- Reductive deuteration : Reacting nitrobenzene with deuterated reducing agents (e.g., LiAlD₄) followed by purification via fractional distillation or column chromatography to achieve ≥99% isotopic purity .
- Quality control : Gas chromatography (GC) or mass spectrometry (MS) should confirm isotopic enrichment and purity. Pharmacopeial standards for related amines (e.g., distilling range 164–167°C for N,N-dimethylacetamide) provide analogous benchmarks .
Table 1 : Key Parameters for Synthesis Validation
Parameter | Method | Target Specification |
---|---|---|
Isotopic Purity | GC-MS | ≥98% deuterium incorporation |
Chemical Purity | NMR/FTIR | ≥99% (by integration) |
Residual Solvents | Headspace GC | <0.1% (v/v) |
Q. How should researchers characterize this compound for isotopic and structural integrity?
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show absence of protons at the N–H position, while ²H NMR confirms deuterium integration. Compare with non-deuterated aniline controls .
- Mass Spectrometry (HRMS) : Look for a molecular ion peak at m/z 95.1 (C₆H₅ND₂⁺) and isotopic patterns consistent with deuterium substitution .
- Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios, ensuring minimal protium contamination .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile handling .
- Storage : Store in sealed, deuterated solvent-compatible containers (e.g., glass with PTFE-lined caps) in cool, dry environments to prevent isotopic exchange .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to minimize deuterium loss .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in organocatalytic processes?
Deuterium’s higher mass reduces zero-point energy, leading to:
- Slower reaction rates : Observe via kinetic isotope effects (KIE > 1) in proton-transfer steps, e.g., in Pd-catalyzed couplings or acid-base reactions .
- Mechanistic insights : Compare activation energies (ΔΔG‡) between deuterated and protiated analogs using Arrhenius plots. For example, deuterated amines may stabilize transition states in asymmetric catalysis .
Table 2 : Example KIE Data for Aniline Derivatives
Reaction Type | KIE (k_H/k_D) | Experimental Conditions |
---|---|---|
Electrophilic Aromatic Substitution | 2.1–3.5 | DMSO, 25°C |
Reductive Amination | 1.8–2.3 | THF, 0°C |
Q. What stability challenges arise when using this compound in long-term spectroscopic studies?
- Isotopic Exchange : Protium contamination from moisture or protic solvents can occur. Use deuterated solvents (e.g., CDCl₃) and anhydrous conditions for NMR studies .
- Thermal Degradation : Monitor via thermogravimetric analysis (TGA). Decomposition above 150°C may release deuterated ammonia (ND₃), detectable by FTIR .
Q. How can contradictions in deuterium vs. hydrogen data be resolved in reaction mechanism studies?
- Control Experiments : Run parallel reactions with protiated and deuterated analogs to isolate isotopic effects.
- Computational Modeling : Density Functional Theory (DFT) simulations can predict KIE values and validate experimental outliers .
- Error Analysis : Quantify protium contamination via LC-MS and adjust kinetic models to account for isotopic impurities .
Q. What methodological considerations apply when using this compound in metabolic tracing or pharmacokinetic studies?
- Biological Stability : Assess deuterium retention in vivo via LC-MS/MS of plasma/metabolites. Preclinical models must follow NIH guidelines for isotopic tracer ethics and data reproducibility .
- Toxicity Screening : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) to evaluate deuterium-specific effects, referencing safety data for structurally similar amines .
Properties
IUPAC Name |
N,N-dideuterioaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892853 | |
Record name | (~2~H_2_)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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